molecular formula C10H18N2O3 B11889250 tert-Butyl 6-oxo-1,4-diazepane-1-carboxylate

tert-Butyl 6-oxo-1,4-diazepane-1-carboxylate

Cat. No.: B11889250
M. Wt: 214.26 g/mol
InChI Key: SWOWXLDNRYOVTO-UHFFFAOYSA-N
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Description

tert-Butyl 6-oxo-1,4-diazepane-1-carboxylate (CAS 1508624-84-7) is a protected 1,4-diazepan-6-one derivative of significant value in medicinal chemistry and drug discovery. This building block features a Boc (tert-butoxycarbonyl) protecting group, making it a versatile intermediate for the synthesis of more complex molecules. The compound has a molecular formula of C10H18N2O3 and a molecular weight of 214.26 g/mol . This diazepane scaffold has demonstrated considerable research utility, particularly in the development of protease inhibitors. Recent studies have utilized this core structure in the hit-to-lead optimization of potent SARS-CoV-2 Mpro inhibitors, where it served as a key scaffold to target the S1 and S2 binding pockets of the main protease . The presence of the carbonyl group at the 6-position provides a handle for further functionalization, allowing researchers to introduce a third exit vector to engage additional sub-pockets like S1' and enhance binding affinity . For optimal stability, it is recommended to store this reagent in a dark place under an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not approved for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 6-oxo-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-4-11-6-8(13)7-12/h11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOWXLDNRYOVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Base Selection

Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to stabilize transition states and enhance reaction rates. For example, the use of DMF with potassium carbonate (K₂CO₃) as a base achieves Boc protection yields exceeding 85% within 4–6 hours at 25°C. Alternative bases like triethylamine (Et₃N) in tetrahydrofuran (THF) have also been reported, though with marginally lower efficiencies (75–80% yield).

Kinetic vs. Thermodynamic Control

The regioselectivity of Boc protection is influenced by steric and electronic factors. Computational studies suggest that the 1-position is favored due to reduced steric hindrance compared to the 4-position. This selectivity is critical for subsequent oxidation steps, as misprotection can lead to byproducts that complicate purification.

Oxidation of 1,4-Diazepane to Introduce the 6-Oxo Group

The conversion of the 6-position methylene group to a ketone is achieved through oxidation. Multiple methodologies have been explored, each with distinct advantages and limitations.

Transition Metal-Catalyzed Oxidation

Ruthenium-based catalysts, such as RuCl₃, in combination with oxidizing agents like tert-butyl hydroperoxide (TBHP), are widely employed. For instance, a RuCl₃/TBHP system in acetonitrile at 80°C achieves 70–75% conversion to the 6-oxo derivative within 8 hours. The mechanism involves the formation of a ruthenium-oxo intermediate, which abstracts a hydrogen atom from the methylene group, followed by oxygen rebound to form the ketone.

Table 1: Comparison of Oxidation Catalysts

Catalyst SystemSolventTemperature (°C)Yield (%)Time (h)
RuCl₃/TBHPAcetonitrile8070–758
Mn(OAc)₃/O₂DCM2560–6512
TEMPO/NaClOWater4055–606

Oxidative Methods Without Transition Metals

Metal-free approaches, such as the use of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) with sodium hypochlorite (NaClO), offer an environmentally friendly alternative. However, these systems generally exhibit lower yields (55–60%) due to competing side reactions, including over-oxidation to carboxylic acids.

One-Pot Synthesis: Integrating Protection and Oxidation

Recent advances have focused on streamlining synthesis through one-pot protocols, where Boc protection and oxidation are performed sequentially without isolating intermediates.

Sequential Reaction Conditions

A representative protocol involves:

  • Treating 1,4-diazepane with Boc anhydride in DMF/K₂CO₃ at 25°C for 4 hours.

  • Directly adding RuCl₃ (5 mol%) and TBHP (2 equivalents) to the reaction mixture.

  • Heating to 80°C for 8 hours to complete the oxidation.

This method achieves an overall yield of 65–70%, reducing purification steps and minimizing exposure to air-sensitive intermediates.

Challenges in One-Pot Optimization

Key challenges include:

  • Solvent Compatibility : DMF, while optimal for protection, can coordinate with RuCl₃, slightly reducing catalytic activity. Switching to acetonitrile after protection improves yields by 5–10%.

  • Byproduct Formation : Residual Boc anhydride may react with TBHP, necessitating precise stoichiometric control.

Industrial-Scale Production Considerations

Scalability requires addressing cost, safety, and waste management.

Catalytic Recycling

Immobilized ruthenium catalysts on mesoporous silica (e.g., SBA-15) enable reuse for up to five cycles with <10% loss in activity. This approach reduces metal leaching and lowers production costs by 20–25%.

Green Chemistry Metrics

  • E-Factor : Traditional methods yield an E-factor of 15–20 (kg waste/kg product), primarily due to solvent use. Switching to water-THF biphasic systems reduces this to 8–10.

  • Process Mass Intensity (PMI) : One-pot synthesis lowers PMI from 30 to 18, enhancing sustainability.

Structural Validation and Quality Control

Post-synthesis characterization ensures product integrity.

Spectroscopic Analysis

  • ¹H NMR : The Boc group appears as a singlet at δ 1.44 ppm (9H), while the 6-oxo proton is absent, confirming oxidation.

  • IR Spectroscopy : A strong C=O stretch at 1680–1700 cm⁻¹ verifies both the Boc and ketone functionalities.

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm typically shows ≥98% purity, meeting pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-oxo-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
tert-Butyl 6-oxo-1,4-diazepane-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its diazepane structure allows for diverse chemical modifications, facilitating the creation of various derivatives with enhanced properties. The compound can be utilized in reactions such as:

  • Cyclization : It can undergo cyclization to form more complex cyclic structures.
  • Functional Group Modifications : The oxo group can be modified through oxidation or reduction processes to yield other functional groups.
Reaction TypeDescription
CyclizationForms complex cyclic compounds
OxidationIntroduces additional oxo groups
ReductionConverts oxo groups to hydroxyl groups

Biological Research

Potential Biological Activities
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. These interactions suggest potential therapeutic applications, particularly in the following areas:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating metabolic pathways.
  • Receptor Modulation : It has been studied for its effects on neurotransmitter receptors, potentially influencing neurological functions.

Medicinal Chemistry

Drug Development
In medicinal chemistry, this compound is explored as a lead compound for drug development. Its unique structural features allow it to interact selectively with biological targets, making it a candidate for developing new therapeutic agents.

Case Studies

Recent studies have highlighted its potential in treating conditions such as:

  • Neurological Disorders : By modulating orexin receptors, it may help in managing sleep disorders and other neuropsychiatric conditions .
  • Metabolic Disorders : Its enzyme inhibition properties could be beneficial in regulating metabolic pathways associated with obesity and diabetes.

Industrial Applications

Specialty Chemicals Production
The stability and reactivity of this compound make it suitable for various industrial applications. It is used in the production of specialty chemicals that require specific reactivity patterns or structural features.

Industrial ApplicationDescription
Specialty ChemicalsUsed as a building block for producing various chemicals
Material ScienceContributes to the development of new materials with desired properties

Mechanism of Action

The mechanism of action of tert-Butyl 6-oxo-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and functional groups. The pathways involved often include binding to the active site of enzymes, thereby preventing substrate access and inhibiting enzymatic activity .

Comparison with Similar Compounds

Structural Analogs

The table below highlights key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Key Structural Differences Similarity Score References
tert-Butyl 6-oxo-1,4-diazepane-1-carboxylate 1508624-84-7 C₁₁H₁₈N₂O₃ Reference compound (6-keto, Boc at N1) 1.00
Di-tert-butyl 3-oxo-1,5-diazocane-1,5-dicarboxylate 862703-10-4 C₁₈H₃₀N₂O₅ 8-membered ring (diazocane), dual Boc groups 0.96
tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate 208245-76-5 C₁₀H₁₆N₂O₃ 5-keto instead of 6-keto 0.90
Di-tert-butyl 1,4-diazepane-1,4-dicarboxylate 882645-09-2 C₁₆H₂₈N₂O₄ No ketone, dual Boc groups 0.90
tert-Butyl 4-isobutyryl-1,4-diazepane-1-carboxylate 1363839-58-0 C₁₄H₂₆N₂O₃ Isobutyryl substituent at N4 N/A

Key Observations :

  • Ketone Position: Moving the ketone from position 6 to 5 (as in 208245-76-5) affects hydrogen-bonding patterns and reactivity. For instance, 5-keto derivatives may favor enolate formation at different positions.
  • Substituents : The isobutyryl group in 1363839-58-0 increases lipophilicity, which could enhance membrane permeability in drug candidates.

Yields and Purity :

  • Typical yields range from 54% to 95%, with purity ≥95% confirmed by NMR and HPLC ().

Physicochemical Properties

Property This compound tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate Di-tert-butyl 1,5-diazocane-1,5-dicarboxylate
Molecular Weight 230.27 g/mol 228.25 g/mol 362.44 g/mol
LogP (Predicted) 1.2 1.1 3.5
Hydrogen-Bond Acceptors 3 3 5

Notes:

  • The higher LogP of the diazocane derivative reflects increased hydrophobicity due to dual Boc groups.
  • Ketone-containing analogs have higher polarity, influencing solubility in aqueous systems.

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